3-formyl-4-oxo-4H-chromen-7-yl acetate
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound undergoes fragmentation to yield a ketene cation, which on reaction with water forms a protonated carboxylic acid . This suggests that the compound may interact with its targets through a mechanism involving the formation of reactive intermediates.
Biochemical Pathways
The compound’s fragmentation and subsequent reactions suggest that it may be involved in pathways related to ketene and carboxylic acid metabolism .
Action Environment
The action, efficacy, and stability of 3-formyl-4-oxo-4H-chromen-7-yl acetate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored and used.
Biochemical Analysis
Biochemical Properties
3-Formyl-4-oxo-4H-chromen-7-yl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form imines with 2-aminobenzothiazoles in the presence of 2-propanol
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-formylchromone, a related compound, exhibits salubrious effects against nitrosodiethylamine-mediated early hepatocellular carcinogenesis . This suggests that this compound may have similar protective effects on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Electrospray ionization mass spectrometry (ESI-MS) studies have shown that protonated 3-formylchromone undergoes fragmentation to yield a ketene cation, which reacts with water to form a protonated carboxylic acid . This reaction pathway highlights the compound’s potential interactions at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its application in laboratory settings. The compound is generally stable when stored at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on related compounds have shown that varying dosages can lead to different therapeutic outcomes. For instance, 3-formylchromone has been investigated for its protective effects against hepatocellular carcinogenesis . Understanding the dosage effects of this compound is essential for determining its therapeutic window and potential toxic effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming imines and other derivatives highlights its involvement in complex biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . Understanding these interactions is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate typically involves the reaction of 3-formylchromone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-oxo-4H-chromen-7-yl acetate undergoes various types of chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-carboxy-4-oxo-4H-chromen-7-yl acetate.
Reduction: 3-hydroxymethyl-4-oxo-4H-chromen-7-yl acetate.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-formyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-oxo-4H-chromen-7-yl acetate
- 3-formyl-4-oxo-4H-chromen-7-yl benzoate
Uniqueness
3-formyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and acetate groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3-formyl-4-oxochromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREHGEVVMNNOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356065 | |
Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-49-4 | |
Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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